molecular formula C13H13N3O B2571557 4-amino-N-(pyridin-3-ylmethyl)benzamide CAS No. 491615-37-3

4-amino-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2571557
CAS No.: 491615-37-3
M. Wt: 227.267
InChI Key: UMQVSNJQSZKTJG-UHFFFAOYSA-N
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Description

4-amino-N-(pyridin-3-ylmethyl)benzamide is an organic compound with the molecular formula C13H13N3O It is a benzamide derivative featuring an amino group and a pyridinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(pyridin-3-ylmethyl)benzamide typically involves the reaction of 4-aminobenzamide with pyridine-3-carboxaldehyde. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually conducted at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-amino-N-(pyridin-3-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(3-pyridinyl)benzamide: Similar structure but lacks the methyl group on the pyridine ring.

    N-(pyridin-2-yl)benzamide: The pyridine ring is attached at a different position.

    4-amino-N-(pyridin-4-ylmethyl)benzamide: The pyridine ring is attached at the 4-position instead of the 3-position.

Uniqueness

4-amino-N-(pyridin-3-ylmethyl)benzamide is unique due to the specific positioning of the pyridinylmethyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-amino-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-12-5-3-11(4-6-12)13(17)16-9-10-2-1-7-15-8-10/h1-8H,9,14H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQVSNJQSZKTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a round-bottom flask a suspension of 4-amino-benzoic acid (2 g, 14.58 mmol), C-pyridin-3-yl-methylamine (1.48 mL, 14.58 mmol), hydroxybenzotriazole (HOBt, 2.17 g, 16.04 mmol) and triethylamine (4.06 mL, 29.16 mmol) in dichloromethane (150 mL) is cooled to 0° C. and EDCI*HCl (3.08 g, 16.04 mmol) is added. The reaction mixture is stirred at room temperature for 20 hours. The solvent is removed in vacuo and ice cooled water is added. The precipitate is collected by filtration, washed once with 1 N NaOH, three times with water, two times with petroleum ether and dried in vacuo to give the title compound (2.56 g) as a solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.48 mL
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
4.06 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
3.08 g
Type
reactant
Reaction Step Two

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